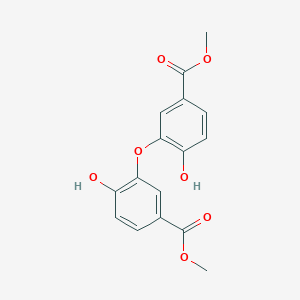
cylindol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cylindol A is a benzoate ester that is methyl 4-hydroxybenzoate bearing a 2-hydroxy-5-(methoxycarbonyl)phenoxy group at position 3. It is isolated from the rhizomes of Imperata cylindrica and has been found to exhibit inhibitory activity against 5-lipoxygenase . This compound is known for its potential therapeutic properties, particularly in the field of anti-inflammatory research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cylindol A beinhaltet gängige synthetische Umwandlungen von symmetrischen Ausgangsmaterialien. Ein effizienter Syntheseweg umfasst die Verwendung von 2,2’-Dihydroxydiphenylether als Ausgangsmaterial. Diese Verbindung wird mit N-Bromsuccinimid (NBS) in Dimethylformamid (DMF) bei 0 °C bromiert, gefolgt von einer Methylierung mit Dimethylsulfat (Me2SO4) in Gegenwart von Natriumhydroxid (NaOH) bei Rückflusstemperatur .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, wobei die Reaktionsbedingungen optimiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cylindol A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können es in Hydrochinone umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den aromatischen Ring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurer Lösung.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Halogene (z. B. Brom, Chlor) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3).
Hauptprodukte:
Oxidation: Chinone.
Reduktion: Hydrochinone.
Substitution: Halogenierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Isolation
Cylindol A is characterized by the molecular formula C16H14O7 and a molecular weight of 302.28 g/mol. It was first isolated from Imperata cylindrica, a plant known for its medicinal properties. The structure of this compound has been elucidated through spectral data and chemical synthesis methods, confirming its classification as a biphenyl ether .
Pharmacological Activities
1. Lipoxygenase Inhibition
this compound exhibits significant inhibitory activity against 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. The inhibition of this enzyme suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .
2. Anti-inflammatory Effects
Research indicates that compounds like this compound can modulate inflammatory responses. This property is critical for developing anti-inflammatory drugs that could alleviate symptoms associated with chronic inflammatory conditions. The anti-inflammatory mechanisms are attributed to the compound's ability to inhibit leukotriene production, thereby reducing inflammation at the cellular level .
3. Antioxidant Activity
Preliminary studies have suggested that this compound may possess antioxidant properties, which can protect cells from oxidative stress. This activity is vital in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
Therapeutic Applications
The therapeutic potential of this compound extends across various medical fields:
- Respiratory Diseases: Due to its lipoxygenase inhibitory action, this compound could be beneficial in managing conditions like asthma by reducing leukotriene-mediated bronchoconstriction.
- Cardiovascular Health: The anti-inflammatory properties may also play a role in cardiovascular health by mitigating inflammation-related processes that contribute to atherosclerosis.
- Cancer Treatment: Its antioxidant and anti-inflammatory activities suggest potential applications in cancer therapy, where inflammation is often a contributing factor to tumor progression .
Case Studies and Research Findings
Several studies have documented the effects of this compound in various experimental setups:
Wirkmechanismus
Cylindol A exerts its effects primarily through the inhibition of 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various inflammatory and allergic responses. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Cylindol B: Another compound isolated from Imperata cylindrica, but with a different structure and spectral data.
Benzoic Acid Derivatives: Compounds like methyl 4-hydroxybenzoate and other benzoate esters share structural similarities with Cylindol A.
Uniqueness: this compound is unique due to its specific inhibitory activity against 5-lipoxygenase, which is not commonly found in other benzoate esters. This makes it a valuable compound for anti-inflammatory research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H14O7 |
|---|---|
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
methyl 4-hydroxy-3-(2-hydroxy-5-methoxycarbonylphenoxy)benzoate |
InChI |
InChI=1S/C16H14O7/c1-21-15(19)9-3-5-11(17)13(7-9)23-14-8-10(16(20)22-2)4-6-12(14)18/h3-8,17-18H,1-2H3 |
InChI-Schlüssel |
OEYSNLOOZVNLRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)O)OC2=C(C=CC(=C2)C(=O)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















